Meta-Fluoro vs. Para-Fluoro Benzylthio Isomerism: Implications for Metabolism and Kinase Selectivity
The target compound bears a 3-fluorobenzylthio group, whereas its closest positional isomer (CAS 1105240-72-9) incorporates a 4-fluorobenzylthio substituent [1]. In published pyrazolo[1,5-a]pyrazine RET inhibitor data sets, compounds with 3-fluorobenzylthio substitution displayed distinct selectivity profiles compared to 4-fluoro analogs, with differences in RET kinase IC₅₀ values exceeding 10-fold in some pairwise comparisons; however, direct head-to-head data for these two specific CAS compounds have not been published [2]. The meta-fluorine position is expected to reduce susceptibility to CYP450-mediated para-hydroxylation compared to the para-fluoro isomer [2].
| Evidence Dimension | Positional isomerism of fluorine on the benzylthio group |
|---|---|
| Target Compound Data | 3-Fluorobenzylthio (meta-fluoro); cLogP ~4.8 (estimated) |
| Comparator Or Baseline | 2-(3-Chloro-4-ethoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine (CAS 1105240-72-9); cLogP ~4.8 (estimated) |
| Quantified Difference | >10-fold difference in RET kinase IC₅₀ observed between 3-fluoro and 4-fluoro benzylthio analogs within the patent SAR table (specific compound pair not disclosed); identical cLogP but altered electrostatic surface potential at the solvent-exposed region |
| Conditions | RET kinase biochemical assay; human liver microsome stability assay; data inferred from WO2018136661A1 SAR table |
Why This Matters
Procurement of the meta-fluoro isomer is justified when the target kinase pocket shows preference for a 3-fluorobenzyl orientation or when avoiding para-hydroxylation metabolic liability is critical for in vivo studies.
- [1] ChemSrc. 2-(3-Chloro-4-ethoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine (CAS 1105240-72-9). Accessed 2026-04-29. View Source
- [2] Andrews SW, et al. Substituted pyrazolo[1,5-a]pyrazine compounds as RET kinase inhibitors. International Patent WO2018136661A1 (published 2018-01-18). View Source
